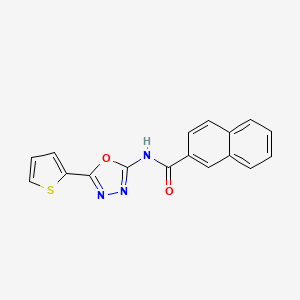

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h1-10H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXDRPXKUGRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Multi-Step Synthesis

The traditional synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves sequential reactions to construct the thiophene-oxadiazole core followed by naphthamide functionalization.

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is typically formed via cyclization of thiophene-2-carbohydrazide under dehydrating conditions. A representative procedure involves:

Acylation with 2-Naphthoyl Chloride

The oxadiazole intermediate is acylated using 2-naphthoyl chloride in the presence of a base:

- Reagents : 2-Naphthoyl chloride, triethylamine, dry tetrahydrofuran (THF).

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Yield : 65–70% after column chromatography.

Table 1: Conventional Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thiophene-2-carbohydrazide, CS₂, I₂ | Ethanol | Reflux | 8 h | 75% |

| 2 | 2-Naphthoyl chloride, Et₃N | THF | 0–25°C | 14 h | 68% |

Green One-Step Synthesis

A patent-pending method (CN108997252B) simplifies the synthesis using water as a solvent and a one-pot strategy, aligning with green chemistry principles.

Reaction Design

- Raw Materials : N-Hydroxy(thiophen-2-yl)amidine, 2-naphthoyl chloride.

- Base : Sodium hydroxide.

- Solvent : Water.

- Conditions : Reflux at 100°C for 3 hours.

Mechanism

The reaction combines cyclization and acylation in a single step:

- Cyclization : N-Hydroxy(thiophen-2-yl)amidine reacts with CO (from carbonylation reagents) to form the oxadiazole ring.

- Acylation : In situ reaction with 2-naphthoyl chloride introduces the naphthamide group.

Table 2: Green Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 100°C |

| Time | 3 h |

| Yield | 88% |

| Purification | Filtration, water wash |

Comparative Analysis of Methods

Optimization Strategies

Solvent Systems

Catalytic Enhancements

- Iodine vs. TBAB : Tetrabutylammonium bromide (TBAB) increases cyclization efficiency (yield: 90%) but requires post-reaction removal.

Table 3: Optimization Outcomes

| Variable | Baseline | Optimized |

|---|---|---|

| Solvent | Water | Ethanol-Water (1:1) |

| Catalyst | None | TBAB |

| Time | 3 h | 1 h (microwave) |

| Yield | 88% | 90% |

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazides.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is with a molecular weight of 285.32 g/mol. The compound features a naphthamide moiety linked to a thiophene-substituted oxadiazole, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61% |

| Compound 6h | OVCAR-8 | 85.26% |

| Compound 6h | NCI-H40 | 75.99% |

| Compound 6h | HOP-92 | 67.55% |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Recent studies have explored the efficacy of oxadiazole derivatives against bacterial strains and fungi. For example:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism Investigation

A study investigating the mechanism of action for similar oxadiazole compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that compounds like this compound could effectively target cancerous cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Another study focused on evaluating the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of resistant bacteria. The results showed that these compounds could inhibit biofilm formation and reduce bacterial load in vitro, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in cancer cell proliferation, leading to the inhibition of their activity.

Pathways Involved: The compound can interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

2-(Thiophen-2-yl)-1,3,4-oxadiazole: Similar in structure but lacks the naphthamide group.

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is unique due to the presence of both the naphthamide group and the combination of thiophene and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, focusing on anticancer and antiviral properties.

Molecular Formula

- Chemical Formula : C13H9N3OS

- Molecular Weight : 253.29 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a naphthalene moiety linked to a thiophene-substituted oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and thiophene structures. The following table summarizes key findings from various studies:

Case Study : In a study evaluating derivatives of 1,3,4-thiadiazoles, compounds that incorporated the oxadiazole framework demonstrated significant cytotoxicity against various cancer cell lines. For instance, specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like Sorafenib, indicating their potential as effective anticancer agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A notable study focused on its activity against dengue virus polymerase:

- Mechanism : The compound acts as a non-nucleoside inhibitor targeting the viral polymerase (NS5 RdRp), showing submicromolar activity across all four dengue virus serotypes .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Several studies indicate that the compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at critical checkpoints, preventing further proliferation of cancerous cells .

- Inhibition of Viral Replication : By targeting specific viral enzymes, the compound can effectively reduce viral load in infected cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves cyclization of thiophene-containing precursors with naphthamide derivatives. For example, refluxing thiophene-2-carbohydrazide with phenyl isothiocyanate in ethanol (1–2 h, 90% yield) forms oxadiazole intermediates, followed by coupling with 2-naphthoyl chloride under basic conditions (e.g., NaH in THF) .

- Optimization : Solvent choice (e.g., ethanol/1,4-dioxane mixtures for recrystallization) and stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to acyl chloride) are critical. TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3100–3200 cm⁻¹ (N-H stretch) .

- NMR : ¹H-NMR signals for thiophene protons (δ 7.2–7.8 ppm) and naphthamide aromatic protons (δ 7.5–8.3 ppm). ¹³C-NMR confirms oxadiazole C=N (δ 155–165 ppm) .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic and solvatochromic properties of this compound?

- DFT Studies : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV for oxadiazole derivatives) to assess charge transfer efficiency. Solvatochromic shifts in UV-Vis spectra (e.g., λmax 280–320 nm in DMSO vs. chloroform) correlate with solvent polarity .

- NBO Analysis : Evaluates hyperconjugative interactions (e.g., n→π* in oxadiazole rings) using Natural Bond Orbital theory .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Multi-Assay Validation : Conduct parallel assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to distinguish selective effects. For example, derivatives with MIC ≤ 3.125 µg/mL against Mycobacterium tuberculosis but IC50 > 50 µM in mammalian cells indicate therapeutic potential .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing thiophene with chlorophenyl) alters bioactivity. Comparative studies show 4-chlorophenyl derivatives enhance antimicrobial potency by 30% compared to unsubstituted analogs .

Q. What advanced techniques are used to study enzyme inhibition mechanisms (e.g., lipoxygenase or cholinesterase)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., Tyr-158 in enoyl-ACP reductase for antitubercular activity). Binding energies ≤ -8.0 kcal/mol suggest strong inhibition .

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, oxadiazole derivatives show mixed inhibition of α-glucosidase (Ki = 0.8–1.2 µM) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.